molecular formula C6H5BrFNO B112694 2-Amino-6-bromo-4-fluorophenol CAS No. 502496-32-4

2-Amino-6-bromo-4-fluorophenol

Cat. No. B112694
Key on ui cas rn: 502496-32-4
M. Wt: 206.01 g/mol
InChI Key: YPSXHYMXEAXEAD-UHFFFAOYSA-N
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Patent
US07141562B2

Procedure details

Sodium dithionite (58 g, 335 mmol) was dissolved in warm water (300 mL) and was added slowly to a solution of 6-bromo-4-fluoro-2-nitrophenol (11.8 g, 50 mmol) in 250 mL of ethanol heated on a steam bath. The reaction mixture turned from deep orange to light yellow. The suspension is diluted with water till a clear yellow solution was obtained. Partial concentration on a rotary evaporator induced crystallization. The mixture was then cooled to room temperature and crystals formed. Filtration and drying afforded the title compound as a white solid (5.04 g, 49% yield). MS 207 (M+H)+
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[Br:9][C:10]1[C:15]([OH:16])=[C:14]([N+:17]([O-])=O)[CH:13]=[C:12]([F:20])[CH:11]=1>O.C(O)C>[NH2:17][C:14]1[CH:13]=[C:12]([F:20])[CH:11]=[C:10]([Br:9])[C:15]=1[OH:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1O)[N+](=O)[O-])F
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath
CUSTOM
Type
CUSTOM
Details
was obtained
CONCENTRATION
Type
CONCENTRATION
Details
Partial concentration
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
crystals formed
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)F)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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